molecular formula C26H55O4P B14628522 Phosphoric acid, monododecyl monotetradecyl ester CAS No. 53852-20-3

Phosphoric acid, monododecyl monotetradecyl ester

Cat. No.: B14628522
CAS No.: 53852-20-3
M. Wt: 462.7 g/mol
InChI Key: CIQXVRIRQCPIGY-UHFFFAOYSA-N
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Description

Phosphoric acid, monododecyl monotetradecyl ester: is an organic compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. This particular compound is characterized by having one dodecyl (C12) and one tetradecyl (C14) group attached to the phosphate group. Phosphate esters are significant in various biochemical processes and industrial applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric acid, monododecyl monotetradecyl ester can be synthesized through the esterification reaction between phosphoric acid and the corresponding alcohols (dodecanol and tetradecanol). The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

H3PO4+C12H25OH+C14H29OHC12H25OPO3C14H29+2H2O\text{H}_3\text{PO}_4 + \text{C}_{12}\text{H}_{25}\text{OH} + \text{C}_{14}\text{H}_{29}\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{OPO}_3\text{C}_{14}\text{H}_{29} + 2\text{H}_2\text{O} H3​PO4​+C12​H25​OH+C14​H29​OH→C12​H25​OPO3​C14​H29​+2H2​O

Industrial Production Methods: In an industrial setting, the production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of high temperatures and vacuum conditions can help drive the reaction to completion and remove water, which is a byproduct of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid, monododecyl monotetradecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and the corresponding alcohols.

    Oxidation: The alkyl groups can undergo oxidation reactions, although the phosphate ester bond itself is relatively stable to oxidation.

    Substitution: The ester can participate in substitution reactions where the alkyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Scientific Research Applications

Phosphoric acid, monododecyl monotetradecyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphoric acid, monododecyl monotetradecyl ester involves its ability to interact with various molecular targets through its phosphate group and hydrophobic alkyl chains. The phosphate group can form hydrogen bonds and electrostatic interactions with other molecules, while the alkyl chains can interact with hydrophobic regions of proteins and membranes. This dual functionality allows the compound to act as a surfactant, emulsifier, and potential drug delivery agent .

Comparison with Similar Compounds

    Phosphoric acid, monododecyl ester: Contains only one dodecyl group.

    Phosphoric acid, monotetradecyl ester: Contains only one tetradecyl group.

    Phosphoric acid, monoalkyl esters: General class of compounds with various alkyl groups attached to the phosphate group.

Uniqueness: Phosphoric acid, monododecyl monotetradecyl ester is unique due to the presence of both dodecyl and tetradecyl groups, which provide a balance of hydrophobicity and hydrophilicity. This unique structure enhances its ability to act as a surfactant and emulsifier in various applications .

Properties

CAS No.

53852-20-3

Molecular Formula

C26H55O4P

Molecular Weight

462.7 g/mol

IUPAC Name

dodecyl tetradecyl hydrogen phosphate

InChI

InChI=1S/C26H55O4P/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-30-31(27,28)29-25-23-21-19-17-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28)

InChI Key

CIQXVRIRQCPIGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC

Origin of Product

United States

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